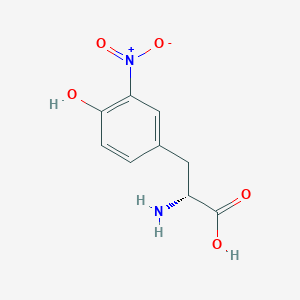

3-Nitro-d-tyrosine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353959 |

Source

|

| Record name | 3-nitro-d-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32988-39-9 |

Source

|

| Record name | 3-Nitro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32988-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-d-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Nitro-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitro-D-tyrosine

3-Nitro-D-tyrosine, a nitrated derivative of the amino acid D-tyrosine, is a compound of significant interest in biochemical and pharmaceutical research. It serves as a crucial tool in studying protein modifications, enzyme activity, and the impact of nitration on protein function and stability. This modified amino acid allows researchers to investigate the roles of oxidative and nitrative stress in various physiological and pathological processes, including neurodegenerative diseases.[1] Its unique properties also make it a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Nitro-D-tyrosine, offering field-proven insights and detailed methodologies for researchers in drug development and related scientific fields.

Core Principles of 3-Nitro-D-tyrosine Synthesis: Electrophilic Aromatic Substitution

The synthesis of 3-Nitro-D-tyrosine from D-tyrosine is fundamentally an electrophilic aromatic substitution reaction.[2] In this process, the aromatic ring of the tyrosine molecule is attacked by a nitronium ion (NO₂⁺), which is a potent electrophile. The hydroxyl group (-OH) on the tyrosine ring is an activating group, directing the incoming nitro group primarily to the ortho position (carbon 3) relative to the hydroxyl group.

The nitronium ion is typically generated in situ by the reaction of a strong acid, such as sulfuric acid, with a nitric acid source. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Safety First: Handling Nitrating Agents

Nitrating agents, particularly concentrated nitric acid and sulfuric acid, are highly corrosive and strong oxidizers.[3][4][5][6] It is imperative to adhere to strict safety protocols when handling these chemicals.

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are recommended), safety goggles, a face shield, and a lab coat.[4][7]

-

Ventilation: All work with nitrating agents must be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic fumes.[3][6]

-

Handling: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[6] Avoid contact with skin, eyes, and clothing.[3][7]

-

Storage: Store nitric acid in a cool, dry, and well-ventilated area away from incompatible materials such as organic compounds, metals, and alcohols.[4] Use secondary containment to prevent spills.[3]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[4][6] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) available.[5]

Synthesis of 3-Nitro-D-tyrosine: A Step-by-Step Protocol

This protocol details the direct nitration of D-tyrosine using a mixture of nitric acid and sulfuric acid. This method is a common and effective way to introduce a nitro group onto the aromatic ring of tyrosine.

Materials and Reagents:

-

D-tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Experimental Procedure:

-

Dissolution of D-tyrosine: In a round-bottom flask equipped with a magnetic stir bar, carefully add D-tyrosine to a pre-cooled solution of concentrated sulfuric acid. The dissolution is an exothermic process, so it is crucial to maintain the temperature of the mixture at or below 10°C using an ice bath. Stir the mixture until the D-tyrosine is completely dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Cool the D-tyrosine solution to 0-5°C in an ice-salt bath. Slowly add the nitrating mixture dropwise to the D-tyrosine solution using a dropping funnel, ensuring the temperature does not exceed 10°C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

-

Reaction Monitoring: After the addition of the nitrating mixture is complete, allow the reaction to proceed at a controlled temperature (e.g., 0-10°C) for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. This will precipitate the crude 3-Nitro-D-tyrosine as a yellow solid.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid. The crude product can then be dried under vacuum.

Purification of 3-Nitro-D-tyrosine: Achieving High Purity

The crude 3-Nitro-D-tyrosine obtained from the synthesis will likely contain unreacted starting material and other byproducts. Therefore, purification is a critical step to obtain a product of high purity suitable for research and drug development applications.

Recrystallization: A Classic Purification Technique

Recrystallization is a widely used method for purifying solid compounds based on their differential solubility in a particular solvent or solvent system at different temperatures.[8][9]

General Recrystallization Procedure:

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[8] For 3-Nitro-D-tyrosine, aqueous solutions or mixtures of ethanol and water are potential candidates.

-

Dissolution: Dissolve the crude 3-Nitro-D-tyrosine in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of 3-Nitro-D-tyrosine will decrease, leading to the formation of crystals. The cooling process can be further enhanced by placing the solution in an ice bath.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Solvent Screening

| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Water | Low | Moderate | Good |

| Ethanol | Moderate | High | Fair |

| Ethanol/Water (e.g., 50:50) | Low | High | Excellent |

| Acetone | Moderate | High | Poor |

Note: This table is illustrative. Actual results may vary and should be determined experimentally.

Preparative High-Performance Liquid Chromatography (HPLC): For High-Purity Isolation

For applications requiring very high purity, preparative HPLC is the method of choice.[10][11] This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

General Preparative HPLC Protocol:

-

Column Selection: A reversed-phase C18 column is commonly used for the purification of amino acids and their derivatives.

-

Mobile Phase Selection: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation.

-

Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions. This method is then scaled up for preparative purification.[12]

-

Sample Preparation: Dissolve the crude 3-Nitro-D-tyrosine in the mobile phase or a suitable solvent.

-

Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the 3-Nitro-D-tyrosine peak.

-

Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation: Illustrative Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm particle size, 250 x 20 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm and 360 nm |

Note: These parameters are illustrative and should be optimized for the specific application and instrumentation.

Characterization of 3-Nitro-D-tyrosine: Confirming Identity and Purity

After synthesis and purification, it is essential to characterize the final product to confirm its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Analytical HPLC coupled with a UV-Vis detector is a powerful tool for assessing the purity of the synthesized 3-Nitro-D-tyrosine. The presence of the nitro group on the tyrosine ring results in a characteristic UV absorbance spectrum with maxima around 276 nm and 357 nm at low pH.[13] At higher pH, a new absorbance band appears around 430 nm due to the ionization of the phenolic hydroxyl group.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity.[14][15][16] The expected monoisotopic mass of 3-Nitro-D-tyrosine (C₉H₁₀N₂O₅) is approximately 226.06 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable techniques for elucidating the chemical structure of 3-Nitro-D-tyrosine and confirming the position of the nitro group on the aromatic ring.[17][18] The NMR spectra will show characteristic shifts for the protons and carbons in the molecule, which can be compared to reference spectra.

Expected ¹H NMR Spectral Data (Illustrative):

The aromatic region of the ¹H NMR spectrum is particularly informative. The introduction of the nitro group at the 3-position will result in a distinct splitting pattern for the aromatic protons.

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis, purification, and characterization of 3-Nitro-D-tyrosine.

Reaction Pathway: Electrophilic Nitration of D-Tyrosine

Caption: Simplified reaction pathway for the electrophilic nitration of D-tyrosine.

Conclusion: A Versatile Tool for Scientific Advancement

The successful synthesis and purification of high-purity 3-Nitro-D-tyrosine provide researchers with a valuable tool to explore the intricate roles of protein nitration in health and disease. The methodologies outlined in this guide, from the fundamental principles of electrophilic aromatic substitution to detailed purification and characterization techniques, offer a comprehensive framework for the production of this important compound. By adhering to stringent safety protocols and employing robust analytical methods, scientists can confidently generate 3-Nitro-D-tyrosine for their research endeavors, ultimately contributing to advancements in biochemistry and drug discovery.

References

-

Tsikas, D. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass Spectrometry Reviews, 34(1), 35-58. [Link]

- Scott, S. (2012). Nitrates - Standard Operating Procedure. University of California, Santa Barbara.

- Annan, R. S., & Carr, S. A. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 438-448.

- University of Washington. (n.d.). Nitric Acid Safety.

- Teixeira, D., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 125, 1-11.

- Coolen, S. A., et al. (2005). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Biomarkers, 10(1), 1-22.

- Duncan, M. W. (2003). A review of approaches to the analysis of 3-nitrotyrosine. Amino Acids, 25(3-4), 351-361.

- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.

- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.

- Lab Pro Inc. (2023).

- Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3433.

-

PubChem. (n.d.). 3-Nitro-L-tyrosine. Retrieved from [Link]

- Agilent Technologies. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001904). Retrieved from [Link]

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein–protein interactions. Protein Science, 15(9), 2154-2164.

- Benchchem. (n.d.).

- Tipson, R. S. (1950).

- Agilent Technologies. (n.d.).

- Chemistry LibreTexts. (2023).

- Teledyne LABS. (n.d.).

- Teixeira, D., et al. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.

- University of Warwick. (n.d.).

- Ayala, A., et al. (2014). Simplified chemical reactions for the formation of 3-nitro tyrosine and malondialdehyde.

- Al-Zoubi, R. M. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Current Organic Synthesis, 21(2), 148-166.

- Imperial Chemical Industries Ltd. (1959). U.S. Patent No. 2,874,196. Washington, DC: U.S.

- Davis, T. L. (1922). Nitroguanidine. Organic Syntheses, 2, 45.

Sources

- 1. isotope.com [isotope.com]

- 2. orgchemres.org [orgchemres.org]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. ehs.com [ehs.com]

- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 6. labproinc.com [labproinc.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. agilent.com [agilent.com]

- 13. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Nitro-L-tyrosine(621-44-3) 13C NMR [m.chemicalbook.com]

The Enigmatic Biological Role of 3-Nitro-D-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Isomers

In the landscape of oxidative stress and pathology, 3-nitrotyrosine has emerged as a pivotal biomarker, a molecular signature of the reactive nitrogen species (RNS) that wreak havoc within biological systems. Extensive research has cemented the role of 3-nitro-L-tyrosine, the nitrated form of the canonical L-amino acid, in a multitude of disease states, from neurodegeneration to cardiovascular disorders.[1][2] However, its chiral twin, 3-Nitro-d-tyrosine, remains a molecule of considerable mystery. This guide ventures into the known territory of tyrosine nitration, leveraging the vast body of knowledge surrounding the L-isomer to illuminate the conspicuous absence of its D-counterpart in current scientific literature and to frame the critical questions that remain unanswered. For the researcher and drug developer, understanding this knowledge gap is as crucial as the established facts, as it points to unexplored avenues of inquiry and potential therapeutic intervention.

Part 1: The Well-Trodden Path of 3-Nitro-L-tyrosine

To appreciate the questions surrounding 3-Nitro-d-tyrosine, we must first traverse the well-established science of its L-isomer.

The Genesis of a Biomarker: Formation of 3-Nitro-L-tyrosine

3-Nitro-L-tyrosine is not a direct product of any metabolic pathway but rather a post-translational modification born from the crucible of nitrosative stress.[3][4] Its formation is a chemical inevitability when the delicate balance of reactive oxygen species (ROS) and RNS is perturbed. The primary culprit in this molecular branding is peroxynitrite (ONOO⁻), a potent oxidant formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[5]

The mechanism of nitration is a two-step radical process:

-

Oxidation: A one-electron oxidation of the phenolic ring of a tyrosine residue forms a tyrosyl radical (Tyr•). This can be initiated by various species, including peroxynitrite-derived radicals.[4]

-

Nitration: The tyrosyl radical then reacts with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine.[4]

It is crucial to understand that this is a selective process, with certain tyrosine residues in specific proteins being more susceptible to nitration due to their local microenvironment.[6]

Figure 1: Simplified pathway of 3-Nitro-L-tyrosine formation.

Pathophysiological Ramifications of L-Tyrosine Nitration

The addition of a nitro group to the tyrosine ring is not a benign modification. It can profoundly alter protein structure and function, leading to a cascade of pathological consequences.[4]

| Functional Consequence | Mechanism | Examples |

| Enzyme Inactivation | Steric hindrance at the active site; altered substrate binding. | Manganese superoxide dismutase (MnSOD), tyrosine hydroxylase.[7] |

| Disrupted Signal Transduction | Inhibition of tyrosine phosphorylation by steric hindrance. | Affects kinase-mediated signaling pathways. |

| Cytoskeletal Damage | Conformational changes in cytoskeletal proteins. | Leads to loss of cellular integrity and neurodegeneration.[1] |

| Induction of Apoptosis | Metabolism of free 3-nitrotyrosine to toxic byproducts. | Observed in dopaminergic neurons.[8] |

| Immunogenicity | Formation of neo-antigens that can trigger an autoimmune response. | Implicated in autoimmune diseases like systemic lupus erythematosus.[3][9] |

The presence of elevated levels of 3-nitro-L-tyrosine is a well-documented hallmark of numerous diseases, including:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][10]

-

Cardiovascular Diseases: Atherosclerosis, coronary artery disease.[2][11]

-

Inflammatory and Autoimmune Conditions: Rheumatoid arthritis, sepsis, and systemic lupus erythematosus.[3][9]

Part 2: The Uncharted Territory of 3-Nitro-D-tyrosine

While the story of 3-nitro-L-tyrosine is rich in detail, the narrative for its D-isomer is largely unwritten. This section will explore the hypothetical landscape of 3-Nitro-d-tyrosine, grounded in established biochemical principles.

The Potential for In Vivo Existence

The first fundamental question is whether 3-Nitro-d-tyrosine exists in vivo. For this to occur, two prerequisites must be met: the presence of D-tyrosine and conditions conducive to its nitration.

-

Sources of D-Tyrosine: While L-amino acids are the building blocks of proteins, D-amino acids are not entirely foreign to mammalian systems. They can be introduced through diet and are also produced by the gut microbiota. Furthermore, enzymatic racemization can convert L-amino acids to their D-enantiomers.

-

Nitration of D-Tyrosine: The chemical principles of tyrosine nitration are not expected to be stereospecific. The radical-mediated mechanism that nitrates L-tyrosine should, in theory, also nitrate D-tyrosine if it is present in a microenvironment with high levels of RNS.

Despite this theoretical potential, the scientific literature accessible through current search tools does not contain direct evidence of endogenous 3-Nitro-d-tyrosine. This represents a significant knowledge gap.

A Hypothetical Metabolic Fate: The Role of D-Amino Acid Oxidase (DAAO)

Should 3-Nitro-d-tyrosine form in vivo, its metabolic fate would likely be governed by enzymes that handle D-amino acids. The primary candidate for this role is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.

The canonical reaction of DAAO is as follows: D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂

DAAO exhibits broad substrate specificity for neutral and polar D-amino acids. It is plausible that 3-Nitro-d-tyrosine could be a substrate for DAAO.

Figure 2: A proposed pathway for the formation and metabolism of 3-Nitro-d-tyrosine.

If DAAO metabolizes 3-Nitro-d-tyrosine, it would produce hydrogen peroxide (H₂O₂), a potent ROS. This creates a potential positive feedback loop where the metabolism of a nitrated D-amino acid contributes to further oxidative stress, potentially exacerbating the pathological conditions that led to its formation.

Potential Pathological Implications: A Terra Incognita

The biological effects of 3-Nitro-d-tyrosine are entirely speculative at this point. However, based on the known toxicities of other D-amino acids and the consequences of tyrosine nitration, we can formulate several hypotheses:

-

Neurotoxicity: Free 3-nitro-L-tyrosine has been shown to be neurotoxic, particularly to dopaminergic neurons.[8] It is plausible that 3-Nitro-d-tyrosine could exert similar or even distinct neurotoxic effects.

-

Protein Misfolding and Aggregation: The incorporation of D-amino acids into peptides can disrupt protein structure and promote aggregation, a hallmark of many neurodegenerative diseases. The presence of a nitro group on D-tyrosine could further destabilize protein structure.

-

Enzyme Inhibition: D-tyrosine has been shown to competitively inhibit tyrosinase, an enzyme involved in melanin synthesis.[5] 3-Nitro-d-tyrosine could potentially inhibit other enzymes through competitive or allosteric mechanisms.

Part 3: Methodological Considerations and Future Directions

The absence of data on 3-Nitro-d-tyrosine may be due to a lack of investigation or methodological challenges in distinguishing it from its L-isomer.

Analytical Challenges and a Call for Stereospecificity

Most current methods for detecting 3-nitrotyrosine do not differentiate between the D- and L-isomers.

| Method | Principle | Stereospecificity |

| Immunohistochemistry/ELISA | Antibody-based detection of the 3-nitrotyrosine moiety. | Generally not stereospecific. |

| HPLC with UV/Electrochemical Detection | Separation based on physicochemical properties. | Standard methods are not stereospecific. Chiral columns would be required. |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separation followed by mass-to-charge ratio detection. | Requires chiral chromatography for isomer separation. |

Experimental Protocol: A Proposed Method for Stereospecific Detection of 3-Nitro-d-tyrosine

This protocol is a conceptual framework for the targeted analysis of 3-Nitro-d-tyrosine in biological samples.

-

Sample Preparation:

-

Homogenize tissue or collect biofluid (e.g., plasma, cerebrospinal fluid).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet proteins and collect the supernatant containing free amino acids.

-

Perform solid-phase extraction (SPE) to enrich for amino acids.

-

-

Chiral Derivatization (Optional but Recommended for GC-MS):

-

React the amino acid extract with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.

-

-

Chromatographic Separation:

-

Utilize a chiral HPLC column capable of separating D- and L-amino acid enantiomers.

-

Alternatively, use a standard reverse-phase column if chiral derivatization was performed.

-

Develop a gradient elution method to achieve optimal separation of 3-Nitro-d-tyrosine from other amino acids and potential interferents.

-

-

Mass Spectrometric Detection:

-

Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection.

-

Use multiple reaction monitoring (MRM) to quantify the transition from the parent ion of 3-nitrotyrosine to specific daughter ions.

-

Include stable isotope-labeled internal standards for both 3-nitro-L-tyrosine and 3-Nitro-d-tyrosine for accurate quantification.

-

Figure 3: A proposed workflow for the specific detection and quantification of 3-Nitro-d-tyrosine.

Key Research Questions for Future Investigation

The field is wide open for pioneering research into the biological role of 3-Nitro-d-tyrosine. Key questions that need to be addressed include:

-

In Vivo Presence: Is 3-Nitro-d-tyrosine endogenously present in mammalian tissues and fluids, and do its levels change in disease states?

-

Formation Pathways: What are the primary mechanisms of 3-Nitro-d-tyrosine formation in vivo? Is it solely a product of D-tyrosine nitration, or can it be formed through other pathways?

-

Metabolism: Is 3-Nitro-d-tyrosine a substrate for D-amino acid oxidase or other enzymes? What are its metabolic products?

-

Biological Activity: Does 3-Nitro-d-tyrosine have distinct biological effects, and if so, what are the underlying molecular mechanisms?

-

Therapeutic Potential: Could the formation or metabolism of 3-Nitro-d-tyrosine represent a novel therapeutic target for diseases associated with oxidative stress?

Conclusion: An Invitation to Explore the Unknown

The study of 3-nitrotyrosine has provided invaluable insights into the mechanisms of nitrosative stress and its role in disease. However, the almost exclusive focus on the L-isomer has left a significant blind spot in our understanding. This guide has aimed to synthesize the extensive knowledge of 3-nitro-L-tyrosine to highlight the critical and unanswered questions surrounding 3-Nitro-d-tyrosine. For the discerning researcher, this represents not a void, but an opportunity—a chance to explore a new frontier in the complex interplay of stereochemistry, oxidative stress, and human health. The path to understanding the biological role of 3-Nitro-d-tyrosine is yet to be paved, and the discoveries that lie ahead have the potential to reshape our understanding of a wide range of pathological conditions.

References

A comprehensive list of references supporting the claims made in this guide will be compiled and provided separately, including full citations and clickable URLs for verification.

Sources

- 1. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological selectivity and functional aspects of protein tyrosine nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic reduction of 3-nitrotyrosine generates superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Nitro-d-tyrosine: An In-Depth Technical Guide to a Key Biomarker of Nitroxidative Stress

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-d-tyrosine (3-NT) as a pivotal biomarker for nitroxidative stress. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry of 3-NT formation, its pathophysiological implications, and a critical evaluation of the analytical methodologies employed for its detection and quantification. We present detailed, field-proven protocols for mass spectrometry-based and immunochemical assays, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to serve as both a foundational resource and a practical handbook for the accurate assessment of nitroxidative stress in a variety of research and clinical contexts.

The Genesis of a Biomarker: Understanding Nitroxidative Stress and 3-Nitro-d-tyrosine Formation

Nitroxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1] A key event in this process is the nitration of tyrosine residues in proteins, a post-translational modification that yields the stable product, 3-nitro-d-tyrosine.[2][3] The formation of 3-NT is a chemical footprint of the potent oxidant peroxynitrite (ONOO⁻), which is generated from the near-diffusion-limited reaction of nitric oxide (•NO) with the superoxide radical (O₂•⁻).[2][3] Additionally, heme-peroxidases can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to produce nitrogen dioxide (•NO₂), another species capable of nitrating tyrosine.[2] This modification can alter protein structure, function, and signaling, implicating nitroxidative stress in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.[1][4][5]

Caption: Principal pathways leading to the formation of 3-Nitro-d-tyrosine.

Analytical Methodologies for 3-Nitro-d-tyrosine Quantification

The accurate measurement of 3-NT is paramount for its validation as a reliable biomarker. Due to its low physiological concentrations, sensitive and specific analytical methods are required. The choice of methodology depends on the research question, sample matrix, and available instrumentation. Broadly, these techniques can be categorized into mass spectrometry-based methods and immunochemical assays.[2][3]

The Gold Standard: Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are considered the gold standard for 3-NT analysis due to their high specificity and sensitivity.[6][7] These methods allow for the unambiguous identification and quantification of 3-NT, often with the use of stable isotope-labeled internal standards to correct for sample loss and matrix effects.

Meticulous sample preparation is crucial to prevent the artifactual nitration of tyrosine, which can lead to erroneously high 3-NT levels.[3]

Key Considerations for Sample Preparation:

-

Collection and Storage: Plasma and serum should be collected using appropriate anticoagulants (e.g., EDTA) and immediately placed on ice. Prompt centrifugation at low temperatures (4°C) is recommended, followed by storage at -80°C. Tissues should be flash-frozen in liquid nitrogen upon collection.

-

Protein Precipitation: To separate proteins from other plasma components, precipitation with organic solvents like acetone is often employed.

-

Protein Hydrolysis: For the analysis of protein-bound 3-NT, proteins must be hydrolyzed to their constituent amino acids.

-

Acid Hydrolysis: While effective, acid hydrolysis can induce artifactual nitration of tyrosine. If this method is used, it must be performed under anaerobic conditions with the inclusion of scavengers like phenol.

-

Enzymatic Hydrolysis: This is the preferred method as it uses milder conditions. A mixture of proteases, such as pronase, is used for complete protein digestion.[8]

-

This protocol is adapted from established methods and is designed to provide a robust workflow for the quantification of free 3-NT.[9]

Materials:

-

Human plasma collected in EDTA tubes

-

Internal Standard: ¹³C₆-labeled 3-Nitro-d-tyrosine

-

0.2% Trifluoroacetic acid (TFA)

-

Acetone (HPLC grade)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of the ¹³C₆-labeled 3-NT internal standard solution.

-

Acidification: Add 10 µL of 0.2% TFA to the plasma-internal standard mixture and vortex for 1 minute at room temperature.

-

Protein Precipitation: Add 200 µL of cold acetone, vortex for 10 minutes at room temperature, and then centrifuge at 12,500 RPM for 5 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the sample onto a suitable C18 or PFP column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both native 3-NT and the ¹³C₆-labeled internal standard.

-

-

Quantification: Generate a calibration curve using known concentrations of 3-NT standards. Calculate the concentration of 3-NT in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Causality and Self-Validation:

-

Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction.

-

MRM: Monitoring specific ion transitions provides a high degree of specificity, minimizing the risk of interference from other molecules in the complex plasma matrix.

-

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[9]

Caption: A streamlined workflow for the quantification of 3-Nitro-d-tyrosine using LC-MS/MS.

Immunochemical Detection Methods

Immunochemical methods, such as ELISA, Western blotting, and immunohistochemistry, utilize antibodies that specifically recognize 3-NT. These techniques are valuable for screening large numbers of samples and for visualizing the localization of nitrated proteins within cells and tissues.

ELISA is a high-throughput method for quantifying 3-NT in various biological fluids. Commercially available kits are widely used.

Detailed Protocol: Competitive ELISA for 3-Nitro-d-tyrosine

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

Materials:

-

96-well plate pre-coated with a 3-NT-specific antibody

-

3-NT standards

-

Biotinylated 3-NT

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Sample diluent

Procedure:

-

Reagent and Sample Preparation: Bring all reagents to room temperature. Prepare a standard curve by serially diluting the 3-NT standard. Dilute samples as necessary with the provided sample diluent.

-

Competitive Binding: Add standards and samples to the appropriate wells of the antibody-coated plate. Then, add a fixed amount of biotinylated 3-NT to each well. Incubate for 1-2 hours at room temperature. During this incubation, the free 3-NT in the sample competes with the biotinylated 3-NT for binding to the antibody on the plate.

-

Washing: Aspirate the contents of the wells and wash several times with wash buffer to remove unbound reagents.

-

Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated 3-NT that is captured by the antibody.

-

Washing: Repeat the washing step to remove unbound streptavidin-HRP.

-

Substrate Reaction: Add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add the stop solution to each well. This will change the color of the solution and stop the enzymatic reaction.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 3-NT in the sample.

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of 3-NT in the samples by interpolating their absorbance values on the standard curve.

Causality and Self-Validation:

-

Competition: The competitive nature of the assay ensures that the signal is inversely proportional to the analyte concentration, providing a basis for quantification.

-

Standard Curve: The inclusion of a standard curve in every assay is essential for accurate quantification and serves as an internal control for the performance of the assay.

-

Controls: Positive and negative controls should be included to validate the assay performance.

Western blotting allows for the detection of nitrated proteins in complex mixtures and can provide information about the molecular weight of the modified proteins.

Detailed Protocol: Western Blotting for 3-Nitro-d-tyrosine

Materials:

-

Protein samples (cell lysates, tissue homogenates)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[10]

-

Primary antibody: anti-3-Nitro-d-tyrosine antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. The choice of blocking agent is critical; for example, BSA is preferred for detecting phosphoproteins to avoid cross-reactivity with phosphoproteins in milk.[11]

-

Primary Antibody Incubation: Incubate the membrane with the anti-3-Nitro-d-tyrosine primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Causality and Self-Validation:

-

Blocking: The blocking step is crucial for reducing background noise and ensuring the specificity of the antibody-antigen interaction.[12][13]

-

Antibody Specificity: The specificity of the primary antibody is paramount. It should be validated to ensure it recognizes 3-NT and does not cross-react with other modified amino acids.

-

Loading Control: Probing the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) is essential to normalize for protein loading and ensure accurate comparison between samples.

IHC is a powerful technique for visualizing the spatial distribution of 3-NT-modified proteins within tissue sections.

Detailed Protocol: Immunohistochemistry for 3-Nitro-d-tyrosine in Brain Tissue

This protocol is a general guideline for formalin-fixed, paraffin-embedded tissue sections.[14]

Materials:

-

Paraffin-embedded brain tissue sections on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody: anti-3-Nitro-d-tyrosine antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath. This step is crucial for unmasking the antigenic sites.

-

Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to quench endogenous peroxidase activity, which can cause background staining.

-

Blocking: Block non-specific binding sites by incubating the sections with a blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the anti-3-Nitro-d-tyrosine primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the streptavidin-HRP complex.

-

Chromogen Reaction: Add the DAB substrate-chromogen solution to visualize the antibody binding. A brown precipitate will form at the sites of 3-NT.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with a mounting medium.

-

Microscopy: Examine the sections under a light microscope.

Causality and Self-Validation:

-

Antigen Retrieval: This step is critical for reversing the protein cross-linking caused by formalin fixation, allowing the antibody to access the epitope.[14]

-

Negative Controls: The inclusion of negative controls is essential for validating the specificity of the staining. This includes omitting the primary antibody and using an isotype control antibody.

-

Positive Controls: Using a tissue known to have high levels of 3-NT as a positive control ensures that the staining protocol is working correctly.[15]

Quantitative Data Summary

The concentration of 3-NT in biological samples can vary significantly depending on the disease state, the sample matrix, and the analytical method used. The following tables summarize representative quantitative data from the literature.

Table 1: 3-Nitro-d-tyrosine Levels in Human Plasma/Serum

| Condition | Analyte | Method | Concentration (Mean ± SD/SEM or Range) | Reference |

| Healthy Volunteers | Free 3-NT | GC-MS/MS | 2.8 nM (range 1.4-4.2 nM) | [16] |

| Healthy Volunteers | Free 3-NT | GC-MS | 4.46 ± 4.49 nM | [2] |

| Coronary Artery Disease | Free 3-NT | LC-MS/MS | 2.167 ± 0.177 nM (post-CPB) | [17] |

| Rheumatoid Arthritis | 3-NT | ELISA | Elevated vs. controls | [18] |

| Type 2 Diabetes | 3-NT | Various | Significantly higher than controls | [4] |

| Smokers | Nitrated Fibrinogen | - | 51.0 ± 5.5 μmol NO₂-Tyr/mol Tyr | [19] |

| Non-smokers | Nitrated Fibrinogen | - | 36.0 ± 3.2 μmol NO₂-Tyr/mol Tyr | [19] |

Table 2: 3-Nitro-d-tyrosine Levels in Human Cerebrospinal Fluid (CSF)

| Condition | Analyte | Method | Concentration (Mean ± SD/SEM or Range) | Reference |

| Healthy Controls | Free 3-NT | GC-MS | Generally low/undetectable | [20] |

| Alzheimer's Disease | Free 3-NT | GC-MS | Not significantly elevated in most patients | [20] |

| Amyotrophic Lateral Sclerosis | Free 3-NT | GC-MS | Not significantly elevated in most patients | [20] |

| Parkinson's Disease | 3-NT | ELISA | Significantly higher than controls | [21][22] |

| Multiple Sclerosis | Nitrite/Nitrate | Griess Reaction | Significantly higher than controls |

Table 3: 3-Nitro-d-tyrosine in Other Biological Samples

| Condition | Sample | Analyte | Finding | Reference |

| Rheumatoid Arthritis | Synovial Fluid | 3-NT | Detected | [23] |

| Rheumatoid Arthritis | Synovial Fluid | Anti-3-NT Antibodies | Higher prevalence than in sera | [24] |

| Osteoarthritis | Synovial Fluid | Anti-3-NT Antibodies | Higher prevalence than in sera | [24] |

| Inflamed Synovium | Tissue | 3-NT | Localized to vascular smooth muscle and macrophages |

Conclusion and Future Perspectives

3-Nitro-d-tyrosine has been firmly established as a reliable biomarker of nitroxidative stress, with elevated levels consistently associated with a wide range of pathological conditions. The choice of analytical methodology is critical for obtaining accurate and reproducible data. While mass spectrometry-based methods offer the highest degree of specificity and sensitivity, immunochemical techniques provide valuable tools for high-throughput screening and tissue localization.

Future research should focus on the standardization of analytical protocols and the establishment of clear clinical reference ranges for 3-NT in various biological fluids. Furthermore, a deeper understanding of the specific proteins that are nitrated in different diseases and the functional consequences of these modifications will be crucial for elucidating the precise role of nitroxidative stress in disease pathogenesis and for the development of novel therapeutic strategies targeting this deleterious process. This guide provides a solid foundation for researchers to confidently and accurately measure this important biomarker, thereby advancing our understanding of the complex interplay between nitroxidative stress and human health.

References

- Prevalence of anti-3-nitrotyrosine antibodies in the joint synovial fluid of patients with rheumatoid arthritis, osteoarthritis and systemic lupus erythem

- Evidence for nitric oxide-mediated oxidative damage in chronic inflammation.

- 3-Nitrotyrosine quantification methods: Current concepts and future challenges.

- Relationship of Serum 3-Nitrotyrosine Levels with Inflammation in Patients with Rheum

- reducing non-specific binding in 3-Nitro-L- tyrosine western blotting. Benchchem.

- A review of approaches to the analysis of 3-nitrotyrosine. Semantic Scholar.

- 3-Nitrotyrosine quantification methods: Current concepts and future challenges.

- 3-Nitrotyrosine quantification methods: Current concepts and future challenges. PubMed.

- Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and Wh

- Localization of 3-nitrotyrosine to rheum

- Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. MDPI.

- Inactivation of xanthine oxidoreductase is associated with increased joint swelling and nitrotyrosine formation in acute.

- Increased Circulating Levels of 3-Nitrotyrosine Autoantibodies. aha.org, 2012-10-18.

- Increased Circulating Levels of 3-Nitrotyrosine Autoantibodies: Marker for or Maker of Cardiovascular Disease?.

- A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery. UBC Chemistry, 2012.

- 3-Nitrotyrosine Modified Proteins in

- Concentration of serum 3-nitrotyrosine measured in healthy controls and....

- Western blot blocking: Best practices. Abcam.

- 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegener

- LC-MS/MS detection of peroxynitrite-derived 3-nitrotyrosine in r

- Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. PubMed, 2013-10-24.

- Blocking: Key to Optimizing Your Western Blots. Azure Biosystems.

- Blocking Buffer Selection Guide. Rockland Immunochemicals, 2024-01-23.

- Blocking in Western Blot: Best Practices & Optimiz

- Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoper

- Cerebrospinal Fluid Biomarkers in Parkinson's Disease: A Critical Overview of the Literature and Meta-Analyses. PMC, 2019-01-22.

- Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study. PubMed, 2021-08-03.

- Cerebrospinal fluid levels of free 3-nitrotyrosine are not elevated in the majority of patients with amyotrophic lateral sclerosis or Alzheimer's disease. PubMed.

- Genetic encoding of 3-nitro-tyrosine reveals the impacts of 14-3-3 nitration on client binding and dephosphoryl

- Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. Student Theses Faculty of Science and Engineering, 2021-04-06.

- Tips and Techniques for Troubleshooting Immunohistochemistry (IHC). Merck Millipore.

- Principles of Analytics Validation of Immunohistochemistry Assays.

- Validation for Immunohistochemistry. Elite Learning, 2015-09-14.

- Important IHC antibody valid

- Lab Management Valid

Sources

- 1. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. researchgate.net [researchgate.net]

- 4. Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. LC-MS/MS detection of peroxynitrite-derived 3-nitrotyrosine in rat microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bosterbio.com [bosterbio.com]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]

- 14. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]

- 15. youtube.com [youtube.com]

- 16. Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Increased Circulating Levels of 3-Nitrotyrosine Autoantibodies: Marker for or Maker of Cardiovascular Disease? | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cerebrospinal fluid levels of free 3-nitrotyrosine are not elevated in the majority of patients with amyotrophic lateral sclerosis or Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evidence for nitric oxide-mediated oxidative damage in chronic inflammation. Nitrotyrosine in serum and synovial fluid from rheumatoid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Prevalence of anti-3-nitrotyrosine antibodies in the joint synovial fluid of patients with rheumatoid arthritis, osteoarthritis and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Mechanisms of 3-Nitrotyrosine Formation

Foreword: Decoding the Footprint of Nitrosative Stress

In the landscape of cellular biochemistry, the post-translational modification of proteins serves as a sophisticated language, dictating function, signaling, and fate. Among these modifications, the nitration of tyrosine residues to form 3-nitrotyrosine (3-NT) has emerged as a critical and stable biomarker of nitrosative stress.[1][2][3] This condition, marked by an imbalance between reactive nitrogen species (RNS) and the cell's ability to detoxify them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cardiovascular disorders and inflammatory conditions.[4][5][6][7] The presence of 3-NT is not merely a sign of damage; it is a chemical footprint that provides profound insights into the molecular events underpinning disease pathogenesis.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core mechanisms governing 3-NT formation in a cellular context. We will move beyond simple descriptions to explore the causality behind these pathways, the nuances of their regulation, and the state-of-the-art methodologies required for their accurate detection and quantification. Our focus is on providing not just information, but actionable intelligence grounded in established scientific principles.

Part 1: The Core Chemistry: A Tale of a Radical Encounter

The formation of 3-nitrotyrosine, whether on a free amino acid or a protein-bound residue, is fundamentally a free-radical-mediated process.[8][9] While multiple pathways can initiate this event, they converge on a common two-step mechanism that forms the heart of the nitration process.

-

Step 1: Generation of the Tyrosyl Radical (Tyr•) : The process begins with a one-electron oxidation of the phenolic ring of tyrosine. This abstraction of an electron and a proton from the hydroxyl group creates a relatively stable tyrosyl radical intermediate.[9][10] The specific oxidant responsible for this initial step is the key differentiator between the major nitration pathways.

-

Step 2: Radical-Radical Combination : The newly formed tyrosyl radical rapidly combines with nitrogen dioxide (•NO₂), a reactive nitrogen species.[8][10] This diffusion-controlled reaction adds a nitro (-NO₂) group to the ortho position (carbon 3) of the phenolic ring, yielding the stable 3-nitrotyrosine product.[9]

Understanding this core mechanism is paramount, as it underscores that the presence of 3-NT is definitive evidence of concomitant •NO₂ and tyrosyl radical generation within a biological system.[9]

Caption: The fundamental two-step free radical mechanism of 3-nitrotyrosine formation.

Part 2: The Primary Cellular Pathways of Formation

While the final step of nitration is conserved, the cellular pathways that generate the necessary tyrosyl radical and nitrogen dioxide precursors are distinct. The two most widely accepted and biologically relevant mechanisms involve peroxynitrite and heme peroxidases.[11]

Peroxynitrite (ONOO⁻)-Mediated Nitration

Under conditions of oxidative and nitrosative stress, the simultaneous production of nitric oxide (•NO) and the superoxide radical (O₂•⁻) leads to their near diffusion-limited reaction to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[7][12][13]

The mechanism of nitration by peroxynitrite is complex and pH-dependent. At physiological pH (pKa ~6.8), peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH).[14]

-

Direct Decomposition : Peroxynitrous acid can undergo homolytic cleavage to generate a hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[14] The highly reactive •OH can then abstract a hydrogen atom from tyrosine to form the tyrosyl radical, setting the stage for its combination with •NO₂.

-

The Role of Carbon Dioxide (CO₂) : The reaction between peroxynitrite and CO₂, which is present at significant concentrations in most biological systems, is a major pathway for nitration. This reaction forms the unstable nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which rapidly decomposes into a carbonate radical (CO₃•⁻) and nitrogen dioxide (•NO₂).[14][15] The carbonate radical is a sufficiently strong oxidant to generate the tyrosyl radical. This CO₂-dependent pathway is considered a dominant mechanism of peroxynitrite-mediated nitration in vivo.

-

Metal-Catalyzed Nitration : Transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), often present in the active sites of metalloproteins, can catalyze peroxynitrite-mediated nitration.[16] This pathway involves the formation of a metal-peroxynitrite complex that generates a potent nitrating species with reactivity similar to the highly electrophilic nitronium ion (NO₂⁺).[14][16]

Caption: Key pathways for the formation of 3-nitrotyrosine via peroxynitrite.

Heme Peroxidase-Mediated Nitration

A significant, peroxynitrite-independent pathway for tyrosine nitration is catalyzed by heme peroxidases, most notably myeloperoxidase (MPO).[8] MPO is abundantly expressed in neutrophils and monocytes and is released at sites of inflammation.[17][18]

This enzymatic pathway utilizes hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), a stable end-product of •NO metabolism that can accumulate in tissues.[19]

-

MPO Activation : MPO reacts with H₂O₂ to form a highly reactive intermediate, Compound I.

-

Nitrite Oxidation : Compound I catalyzes the one-electron oxidation of nitrite (NO₂⁻) to generate nitrogen dioxide (•NO₂).[10][18]

-

Tyrosine Oxidation : Concurrently, Compound I can also directly oxidize tyrosine to the tyrosyl radical (Tyr•).[10]

-

Nitration : The MPO-generated •NO₂ and Tyr• then combine to form 3-nitrotyrosine.

This pathway is particularly relevant in the context of inflammatory diseases, where activated phagocytes create a localized environment rich in MPO, H₂O₂, and nitrite.[17][19]

Caption: The enzymatic pathway of tyrosine nitration catalyzed by myeloperoxidase.

Part 3: Analytical Methodologies for Detection and Quantification

The accurate measurement of 3-NT is analytically challenging due to its typically low physiological concentrations and the potential for artifactual formation during sample processing.[20][21] The choice of methodology is therefore critical and must be guided by the specific research question.

Expertise Insight: A multi-faceted approach is often the most robust. For instance, using immunohistochemistry to localize 3-NT within a tissue, followed by highly specific LC-MS/MS on tissue homogenates for absolute quantification, provides a powerful, self-validating dataset.

Data Presentation: Comparison of Analytical Techniques

| Method | Principle | Sensitivity | Specificity | Throughput | Application |

| Immunohistochemistry (IHC) | Antibody-based detection in tissue sections | Moderate | Moderate-High | Low | Localization of nitrated proteins in tissue architecture[22][23] |

| ELISA / Western Blot | Antibody-based detection in homogenates | High | Moderate | High (ELISA) | Screening, relative quantification[1][24] |

| HPLC with ECD | Chromatographic separation, electrochemical detection | High | Moderate | Moderate | Quantification in fluids and homogenates[24][25] |

| GC-MS/MS | Gas chromatography, tandem mass spectrometry | Very High | Very High | Low | "Gold standard" quantification, requires derivatization[1][26] |

| LC-MS/MS | Liquid chromatography, tandem mass spectrometry | Very High | Very High | Moderate | "Gold standard" quantification of free and protein-bound 3-NT[20][26][27] |

Experimental Protocols

Causality: This protocol is designed to visually localize 3-NT within the cellular and extracellular compartments of tissue, providing spatial context to the nitrosative stress. The use of blocking controls is a critical, self-validating step to ensure antibody specificity.[22]

-

Tissue Preparation: Fix tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes. Block non-specific binding sites with 5% normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate sections with a validated anti-3-nitrotyrosine primary antibody (e.g., rabbit polyclonal) overnight at 4°C.

-

Specificity Control: For a negative control slide, pre-incubate the primary antibody with 10 mM free 3-nitrotyrosine for 2 hours at room temperature before application to the tissue section. The specific signal should be absent in this control.[22]

-

Secondary Antibody and Detection: Apply a biotinylated goat anti-rabbit secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit). Visualize with diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

-

Analysis: Examine under a light microscope. Brown staining indicates the presence of 3-nitrotyrosine.[28][29]

Causality: This protocol provides absolute quantification, which is essential for determining the extent of nitrosative stress. The inclusion of a ¹³C-labeled 3-NT internal standard is the cornerstone of a self-validating system, as it co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency.[20][26]

-

Protein Precipitation & Hydrolysis:

-

To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetone to precipitate proteins. Centrifuge and discard the supernatant.

-

Wash the protein pellet twice with cold methanol.

-

Add a known amount of ¹³C₆-3-nitrotyrosine internal standard.

-

Perform exhaustive enzymatic hydrolysis on the protein pellet using a protease like pronase E to release individual amino acids. Incubate at 37°C for 18-24 hours.

-

-

Sample Cleanup (Solid Phase Extraction - SPE):

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the protein hydrolysate onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the amino acids (including 3-NT and the internal standard) with an appropriate elution buffer (e.g., 5% ammonium hydroxide in methanol/water).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in the mobile phase.

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native 3-NT and the ¹³C₆-3-NT internal standard.

-

-

Quantification:

-

Construct a calibration curve using known amounts of 3-NT standard and a fixed amount of the internal standard.

-

Calculate the concentration of 3-NT in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: A typical workflow for the quantitative analysis of 3-nitrotyrosine by LC-MS/MS.

Conclusion and Future Horizons

The formation of 3-nitrotyrosine is a nuanced process driven primarily by the chemistry of peroxynitrite and the enzymatic action of myeloperoxidase. Its detection and quantification serve as an invaluable tool for assessing the role of nitrosative stress in cellular dysfunction and disease. While mass spectrometry-based methods represent the current gold standard for accuracy, immunochemical techniques remain vital for providing spatial and cellular context.

The future of this field lies in moving from correlation to causation. Proteomic approaches aimed at identifying the specific proteins that are nitrated under various pathological conditions will be crucial. Understanding how the nitration of a specific tyrosine on a key signaling protein alters its function will open new avenues for therapeutic intervention, transforming 3-nitrotyrosine from simply a biomarker of damage to a direct link in the chain of disease progression.

References

-

Pacheco, M. O., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Pharmaceutical and Biomedical Analysis. [Link][1][2]

-

Garcês, A., et al. (2016). Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology. Porto Biomedical Journal. [Link][12][13]

-

Yeo, D., et al. (2009). Immunohistochemical methods to detect nitrotyrosine. Methods in Molecular Biology. [Link][22]

-

Frost, M. T., et al. (2000). Quantification of 3-nitrotyrosine in biological tissues and fluids: Generating valid results by eliminating artifactual formation. Journal of the American Society for Mass Spectrometry. [Link][20]

-

Tsikas, D. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Journal of the American Society for Mass Spectrometry. [Link][26]

-

Schuhmacher, S., et al. (2019). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Molecules. [Link][25]

-

Gaut, J. P., et al. (2002). Myeloperoxidase produces nitrating oxidants in vivo. Journal of Clinical Investigation. [Link][17]

-

Baldus, S., et al. (2001). Endothelial transcytosis of myeloperoxidase confers specificity to vascular ECM proteins as targets of tyrosine nitration. Journal of Clinical Investigation. [Link][18]

-

Lymar, S. V., et al. (2002). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Inorganic Chemistry. [Link][14]

-

Haddad, I. Y., et al. (2001). Protein nitration in rat lungs during hyperoxia exposure: a possible role of myeloperoxidase. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link][19]

-

Tancheva, L. P., et al. (2021). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. CNS & Neurological Disorders-Drug Targets. [Link][4][30]

-

Augusto, O., et al. (2008). Inhibition of myeloperoxidase-mediated protein nitration by tempol: Kinetics, mechanism, and implications. Proceedings of the National Academy of Sciences. [Link][31][32]

-

Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research. [Link][8]

-

Thornalley, P. J., et al. (2003). Assay of 3-nitrotyrosine in Tissues and Body Fluids by Liquid Chromatography With Tandem Mass Spectrometric Detection. Methods in Enzymology. [Link][27]

-

Heinecke, J. W. (2002). Whence nitrotyrosine?. Journal of Clinical Investigation. [Link][33]

-

Lewis, R. S., et al. (2019). Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine. Antioxidants. [Link][15]

-

Aulak, K. S., et al. (2004). Dynamics of protein nitration in cells and mitochondria. American Journal of Physiology-Heart and Circulatory Physiology. [Link][11]

-

Ahsan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. Human Immunology. [Link][5]

-

ResearchGate. (n.d.). Mechanism of protein 3-nitrotyrosine formation. ResearchGate. [Link][6]

-

Skinner, K. A., et al. (1998). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Nitric Oxide. [Link][24]

-

Diagnostiki Athinon. (n.d.). 3-Nitrotyrosine - DetoxScan® - Oxidative Stress Tests. Diagnostiki Athinon. [Link][34]

-

ResearchGate. (n.d.). Representative immunohistochemistry (IHC) for 3-nitrotyrosine. ResearchGate. [Link][28]

-

Beckman, J. S. (1997). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Chemical Research in Toxicology. [Link][16]

-

Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences. [Link][9]

-

ResearchGate. (n.d.). Recent methodological advances in the mass spectrometric analysis of free and protein-associated 3-nitrotyrosine in human plasma. ResearchGate. [Link][35]

-

ResearchGate. (n.d.). Immunohistochemical staining for protein nitrotyrosine residues. ResearchGate. [Link][23]

-

Alvarez, B. (2016). Tyrosine nitration as mediator of cell death. Nitric Oxide. [Link][36]

-

Rubbo, H., & Radi, R. (2008). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research. [Link][10]

-

ResearchGate. (n.d.). Immunohistochemical examination of 3-nitrotyrosine (3-NT) in tumors. ResearchGate. [Link][29]

-

Gow, A. J., et al. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Antioxidants & Redox Signaling. [Link][37]

-

Kaur, H., & Halliwell, B. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Methods in Enzymology. [Link][38]

-

ResearchGate. (n.d.). Major pathways to generate nitrotyrosine-and nitrotryptophan-containing proteins. ResearchGate. [Link][39]

-

Yeo, W. S., et al. (2011). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports. [Link][40]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 8. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide, oxidants, and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology | Porto Biomedical Journal [elsevier.es]

- 13. Relevance of peroxynitrite formation and 3-nitrotyrosine on spermatozoa physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peroxynitrite-Mediated Dimerization of 3-Nitrotyrosine: Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 18. JCI - Endothelial transcytosis of myeloperoxidase confers specificity to vascular ECM proteins as targets of tyrosine nitration [jci.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods [mdpi.com]

- 26. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]